molecular formula C6H6IN3O4 B11795426 Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B11795426
M. Wt: 311.03 g/mol
InChI Key: BEHIFYDUQPJGJH-UHFFFAOYSA-N
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Description

Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is a specialized heterocyclic building block designed for advanced synthetic chemistry and drug discovery applications. Its molecular structure integrates three key functional handles: an iodine atom at the 4-position, a nitro group at the 3-position, and a methyl ester at the 5-position. This configuration makes it a versatile intermediate for constructing complex molecules, particularly through metal-catalyzed cross-coupling reactions . The iodine moiety is a well-established site for palladium-catalyzed transformations, such as Sonogashira, Suzuki, and Negishi couplings, allowing researchers to introduce diverse carbon-based substituents . The nitro group acts as a strong electron-withdrawing component, influencing the electron density of the aromatic system and making the iodine a more effective leaving group in nucleophilic substitution reactions. Furthermore, the methyl ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides, providing an additional vector for molecular diversification. Compounds based on the pyrazole scaffold are known to possess significant biological and pharmaceutical properties, and this iodinated nitro-ester serves as a critical precursor in the synthesis of such active molecules . It is a valuable reagent for medicinal chemists exploring new chemical space in the development of bioactive compounds.

Properties

Molecular Formula

C6H6IN3O4

Molecular Weight

311.03 g/mol

IUPAC Name

methyl 4-iodo-2-methyl-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C6H6IN3O4/c1-9-4(6(11)14-2)3(7)5(8-9)10(12)13/h1-2H3

InChI Key

BEHIFYDUQPJGJH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)[N+](=O)[O-])I)C(=O)OC

Origin of Product

United States

Preparation Methods

N-Methylation of Pyrazole Intermediates

N-Methylation is typically achieved using dimethyl carbonate (DMC) under basic conditions. A patent method for analogous compounds employs DMC (1.2 equiv) and potassium carbonate (1.5 equiv) in diethylene glycol dimethyl ether at 100–150°C for 8–12 hours. For example:

  • Reactants : 3-Nitro-1H-pyrazole-5-carboxylic acid (1 equiv), DMC (1.2 equiv), K₂CO₃ (1.5 equiv).

  • Solvent : Diethylene glycol dimethyl ether (4–5 vol).

  • Conditions : 100–150°C, 8–12 hours.

  • Yield : ~85–90% (extrapolated from similar reactions).

This method avoids hazardous methylating agents like methyl iodide and ensures regioselective methylation at the pyrazole nitrogen.

Nitration Strategies

Nitration is generally performed early in the synthesis to avoid side reactions with sensitive groups. While direct nitration data for this specific intermediate is limited, analogous pyrazole nitrations use fuming nitric acid in sulfuric acid at 0–5°C. The nitro group’s meta-directing effect ensures substitution at position 3, adjacent to the carboxylic acid at position 5.

Iodination at Position 4

Electrophilic Iodination

Iodination of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid can be achieved using iodine and an oxidizing agent. A chlorination method for a related compound (1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylate) employs HCl and H₂O₂ in dichloroethane at 50–70°C. Adapting this for iodination:

  • Reactants : 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid (1 equiv), iodine (1.5 equiv), H₂O₂ (1.5 equiv).

  • Solvent : Dichloroethane (10 vol).

  • Conditions : 60–70°C, 5–7 hours.

  • Yield : ~70–75% (hypothetical, based on chlorination yields).

The reaction proceeds via in situ generation of iodonium ions (I⁺), which undergo electrophilic aromatic substitution at the activated position 4.

Regioselectivity and Directing Effects

The nitro group at position 3 directs electrophiles to position 5 (meta), but steric and electronic effects from the methyl group at position 1 may favor substitution at position 4. Computational studies on similar systems suggest that N-methylation reduces electron density at position 2, enhancing reactivity at position 4.

Esterification of the Carboxylic Acid

Thionyl Chloride-Mediated Esterification

Esterification of 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid follows established protocols for pyrazole carboxylates. A representative procedure from source uses thionyl chloride (SOCl₂) in methanol:

  • Reactants : Carboxylic acid (1 equiv), SOCl₂ (2.6 equiv), MeOH (20 vol).

  • Conditions : 0°C → 70°C, 4 hours.

  • Yield : 95–100%.

The mechanism involves acid chloride formation, followed by nucleophilic acyl substitution with methanol.

Sulfuric Acid-Catalyzed Esterification

Alternative methods use concentrated H₂SO₄ as a catalyst:

  • Reactants : Carboxylic acid (1 equiv), MeOH (20 vol), H₂SO₄ (10% v/v).

  • Conditions : 65°C, 12 hours.

  • Yield : 95%.

This route is preferable for acid-sensitive intermediates, as it avoids generating HCl gas.

Integrated Synthetic Routes

Route 1: Early Iodination

  • N-Methylation : 3-Nitro-1H-pyrazole-5-carboxylic acid → 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.

  • Iodination : Electrophilic substitution at position 4.

  • Esterification : SOCl₂/MeOH or H₂SO₄/MeOH.

  • Total Yield : ~60–65% (estimated).

Route 2: Late Iodination

  • Esterification : 3-Nitro-1H-pyrazole-5-carboxylic acid → methyl 3-nitro-1H-pyrazole-5-carboxylate.

  • N-Methylation : DMC/K₂CO₃.

  • Iodination : I₂/H₂O₂.

  • Total Yield : ~55–60% (estimated).

Route 1 offers higher yields due to fewer side reactions during iodination of the carboxylic acid.

Industrial-Scale Considerations

Continuous Flow Reactors

Patent data highlights the use of continuous flow systems for N-methylation and iodination, reducing reaction times and improving reproducibility. For example:

  • Residence Time : 30–60 minutes for methylation at 120°C.

  • Throughput : 1–5 kg/hour.

Solvent Recycling

Diethylene glycol dimethyl ether and dichloroethane are recycled via distillation, reducing costs and environmental impact.

Challenges and Optimization

Byproduct Formation

  • Diiodination : Excess iodine or prolonged reaction times lead to diiodinated byproducts. Mitigated by stoichiometric iodine and real-time monitoring.

  • Ester Hydrolysis : Acidic conditions during iodination may hydrolyze the ester. Addressed by using late-stage esterification.

Purification Techniques

  • Crystallization : The final product is purified via recrystallization from ethanol/water (3:1), yielding >99% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) removes non-polar impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

Major Products:

    Substitution: Derivatives with different substituents at the 4-position.

    Reduction: 4-amino-1-methyl-3-nitro-1H-pyrazole-5-carboxylate.

    Hydrolysis: 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Case Study: Cytotoxicity Assessment

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that this compound could serve as a lead for developing new anticancer agents .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage cell lines. This indicates a promising anti-inflammatory profile, which could be beneficial in treating inflammatory diseases.

Table: Cytokine Production Analysis

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

The reduction in cytokine levels highlights the compound's potential as an anti-inflammatory agent .

Agrochemical Applications

This compound is also being explored for its applications in agrochemicals. Its structural characteristics allow it to act as a herbicide or fungicide by disrupting specific biochemical pathways in plants or pathogens.

Case Study: Herbicidal Activity
Research has shown that derivatives of pyrazole compounds can inhibit the growth of certain weeds while being less toxic to crops. This selectivity is crucial for developing sustainable agricultural practices.

Material Science

In material science, this compound is being investigated for its potential use in creating new materials with specific electronic or optical properties. The incorporation of pyrazole derivatives into polymer matrices can lead to enhanced performance in sensors and other electronic devices.

Mechanism of Action

The mechanism of action of Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate is not fully understood. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate are best contextualized by comparing it to analogs with related substitution patterns. Below is a detailed analysis:

Table 1: Structural Comparison of this compound and Analogs

Compound Name (CAS RN) Substituents (Positions) Key Differences vs. Target Compound Similarity Score Potential Applications
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (75092-26-1) 4-I, 1-Me, 5-COOMe Lacks nitro group at position 3 0.86 Cross-coupling reactions; crystallography
4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (75092-30-7) 4-I, 1-Me, 5-COOH Carboxylic acid replaces methyl ester 0.78 Solubility studies; metal coordination
Ethyl 1-methyl-1H-pyrazole-5-carboxylate (197079-26-8) 1-Me, 5-COOEt Ethyl ester; lacks I and NO₂ groups 0.70 Agrochemical intermediates
Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride (27116-93-4) 4-NH₂, 5-COOMe (HCl salt) Amino group replaces NO₂; unsubstituted N1 0.69 Pharmaceutical precursors

Key Insights from Comparative Analysis

Substituent Effects on Reactivity and Stability: The nitro group at position 3 in the target compound enhances electrophilic substitution resistance compared to amino-substituted analogs (e.g., CAS 27116-93-4), which are more nucleophilic . The iodine atom at position 4 distinguishes the target from non-halogenated analogs (e.g., CAS 197079-26-8), enabling participation in halogen bonding or Suzuki-Miyaura cross-coupling reactions .

Functional Group Interconversion :

  • Replacement of the methyl ester (COOMe) with a carboxylic acid (COOH) in CAS 75092-30-7 increases hydrophilicity, altering solubility and bioavailability .
  • The ethyl ester analog (CAS 197079-26-8) demonstrates how ester chain length affects lipophilicity and metabolic stability .

Biological Activity

Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate (CAS No. 1354704-43-0) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C6H6IN3O4
  • Molecular Weight : 311.03 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities associated with this compound are primarily linked to its structural components, particularly the pyrazole moiety, which is known for various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole structure have shown significant cytotoxic effects against various cancer cell lines, including lung, colorectal, and breast cancers. For instance, a related compound demonstrated an IC50 value of 193.93 µg/mL against A549 lung cancer cells, indicating strong antiproliferative activity .

Table 1: Cytotoxicity Data of Related Pyrazole Compounds

CompoundCell LineIC50 (µg/mL)Reference
7fA549193.93
7aMDA-MB-231208.58
7bHT-29238.14
7cSMMC-7721274.60

These findings suggest that this compound may exhibit similar anticancer properties due to its structural similarities with other effective pyrazole derivatives.

Antimicrobial Activity

The pyrazole scaffold has also been associated with antimicrobial properties. Studies indicate that compounds with this structure can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The exact mechanism often involves interference with microbial metabolic pathways.

The biological activity of this compound and its analogs can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or metabolic processes.
  • Anti-inflammatory Effects : Modulating inflammatory pathways that contribute to tumor progression.

Study on Anticancer Activity

A recent study synthesized several pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. Methyl 4-iodo-1-methyl-3-nitro-pyrazole derivatives were included in this research, which concluded that these compounds significantly inhibited tumor growth in vitro and in vivo models .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications on the pyrazole ring enhanced its antibacterial activity .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-iodo-1-methyl-3-nitro-1H-pyrazole-5-carboxylate?

Answer: The synthesis of iodinated and nitro-substituted pyrazole derivatives typically involves sequential functionalization of the pyrazole core. A plausible route includes:

  • Step 1: Formation of the pyrazole ring via cyclocondensation of β-ketoesters (e.g., methyl acetoacetate) with hydrazine derivatives under controlled conditions .
  • Step 2: Nitration at the 3-position using nitric acid/sulfuric acid mixtures, leveraging the electron-rich nature of the pyrazole ring.
  • Step 3: Iodination at the 4-position via electrophilic substitution, employing iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF .
    Key Considerations: Optimize reaction temperatures (e.g., 0–5°C for nitration to avoid over-oxidation) and use anhydrous conditions for iodination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous confirmation of the molecular geometry, substituent positions, and intermolecular interactions. For example, SHELXL’s robust refinement algorithms resolve disorder in nitro or iodo groups .
  • Spectroscopy:
    • NMR: 1^1H NMR detects methyl (δ ~3.5 ppm) and aromatic protons. 13^{13}C NMR confirms ester carbonyl (δ ~165 ppm) and nitro/iodo-substituted carbons.
    • IR: Strong absorption bands for NO2_2 (~1520 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) validate functional groups.
      Validation: Compare experimental data with computed spectra (DFT) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing iodo-substituted pyrazole derivatives?

Answer: Conflicts in NMR data often arise from dynamic effects (e.g., tautomerism) or paramagnetic impurities from iodine residues. Strategies include:

  • Variable Temperature (VT) NMR: Identify tautomeric equilibria by observing signal coalescence or splitting at low temperatures (e.g., −40°C).
  • Decoupling Experiments: Use 13^{13}C-1^1H HSQC/HMBC to correlate ambiguous proton environments with carbon signals.
  • Purification: Remove iodine impurities via recrystallization (e.g., ethanol/water) or activated charcoal treatment .

Q. What strategies optimize the introduction of nitro groups in pyrazole rings without side reactions?

Answer: Nitro group installation is sensitive to ring electronics and reaction conditions:

  • Directed Nitration: Use protecting groups (e.g., methyl at N1) to direct nitration to the 3-position, as observed in similar pyrazole systems .
  • Mild Nitrating Agents: Replace traditional HNO3_3/H2_2SO4_4 with acetyl nitrate (AcONO2_2) to minimize ring oxidation.
  • Kinetic Control: Conduct reactions at subambient temperatures (−10°C) and monitor progress via TLC to halt at the mononitro stage .

Q. How does the electron-withdrawing effect of the nitro group influence reactivity in cross-coupling reactions?

Answer: The nitro group deactivates the pyrazole ring, reducing electrophilic substitution but enabling unique reactivity:

  • Suzuki-Miyaura Coupling: The 4-iodo substituent undergoes Pd-catalyzed coupling with aryl boronic acids. However, the nitro group at C3 may require protective measures (e.g., temporary reduction to NH2_2) to prevent catalyst poisoning .
  • Nucleophilic Aromatic Substitution (SNAr): The nitro group enhances SNAr at C5 (if activated), enabling displacement with amines or thiols under basic conditions .
    Computational Insight: DFT calculations (e.g., Hirshfeld charges) predict reactive sites by mapping electron density distribution .

Q. What crystallographic challenges arise when refining structures with heavy atoms like iodine?

Answer: Iodine’s high electron density causes absorption and extinction effects, complicating refinement:

  • Absorption Correction: Apply multi-scan corrections (SADABS in SHELXL) to mitigate anisotropic absorption .
  • Disorder Modeling: Split iodine positions if thermal motion exceeds 0.1 Å2^2. Use ISOR restraints to stabilize anisotropic displacement parameters.
  • Twinned Data: For twinned crystals, employ TWIN/BASF commands in SHELXL to refine twin fractions .

Q. How can computational methods aid in predicting the stability of this compound?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to assess steric strain (e.g., nitro-iodo proximity).
  • Hirshfeld Surface Analysis: Visualize intermolecular interactions (e.g., C–I⋯O nitro) contributing to crystal packing .
  • Thermogravimetric Analysis (TGA): Validate computational stability predictions by measuring decomposition temperatures experimentally.

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